4-(Aminosulfonyl)-pyridine-2-carboxylic acid
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Overview
Description
4-(Aminosulfonyl)-pyridine-2-carboxylic acid is an organic compound with a pyridine ring substituted with an aminosulfonyl group at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminosulfonyl)-pyridine-2-carboxylic acid typically involves the sulfonation of pyridine derivatives followed by amination and carboxylation. One common method includes the reaction of 4-chloropyridine-2-carboxylic acid with sulfamic acid under specific conditions to introduce the aminosulfonyl group .
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-(Aminosulfonyl)-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the aminosulfonyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminosulfonyl group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted pyridine derivatives .
Scientific Research Applications
4-(Aminosulfonyl)-pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 4-(Aminosulfonyl)-pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with enzymes, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Sulfonamides: These compounds also contain the sulfonamide group and are known for their antibacterial properties.
Pyridinecarboxylic acids: Compounds like nicotinic acid share the pyridinecarboxylic acid structure but differ in their substituents.
Uniqueness: 4-(Aminosulfonyl)-pyridine-2-carboxylic acid is unique due to the combination of the aminosulfonyl and carboxylic acid groups on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Biological Activity
4-(Aminosulfonyl)-pyridine-2-carboxylic acid, also known as 4-sulfamoylpyridine-2-carboxylic acid, is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with an aminosulfonyl group and a carboxylic acid group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The compound's synthesis typically involves the sulfonation of pyridine derivatives followed by amination and carboxylation. One common synthetic route includes the reaction of 4-chloropyridine-2-carboxylic acid with sulfamic acid under controlled conditions to introduce the aminosulfonyl group. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions, potentially inhibiting enzymatic activity. This inhibition may disrupt various biochemical pathways, leading to its observed antimicrobial and anticancer effects.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related sulfonamide compounds have shown significant antibacterial activity against various strains of bacteria . The mechanism often involves competitive inhibition of bacterial enzymes essential for cell wall synthesis.
Anticancer Activity
In the context of cancer research, the compound has been evaluated for its potential as an anticancer agent. A study highlighted its analogs as NMDA receptor antagonists, which could be beneficial in treating neurodegenerative disorders and certain types of cancer due to their ability to modulate neurotransmission pathways .
Case Studies and Research Findings
- NMDA Receptor Antagonism : A series of studies on pyridine derivatives demonstrated that certain modifications could enhance their affinity for NMDA receptors, which are implicated in various neurological conditions. The most potent compound in these studies showed an IC50 value of 40 µM, indicating moderate potency .
- In Vivo Efficacy : In vivo assays have been conducted to assess the protective effects against NMDA-induced lethality in mice, showcasing the potential therapeutic applications of these compounds in neuroprotection during cerebral ischemia .
- Comparative Analysis : A comparative study between this compound and other sulfonamide derivatives revealed unique binding geometries that could influence their pharmacological profiles. This highlights the significance of structural variations in determining biological activity .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Exhibits significant antibacterial activity | |
Anticancer | Potential as NMDA receptor antagonist | |
Neuroprotection | Protects against NMDA-induced neuronal damage |
Table 2: Synthesis Overview
Reaction Type | Key Reactants | Conditions |
---|---|---|
Sulfonation | Pyridine derivatives + sulfamic acid | Controlled temperature |
Amination | Sulfonated pyridines + amines | Basic conditions |
Carboxylation | Aminosulfonyl pyridines + carboxylic acids | Acidic conditions |
Properties
IUPAC Name |
4-sulfamoylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c7-13(11,12)4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10)(H2,7,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHCPTQYPZLSJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308677-22-6 |
Source
|
Record name | 4-sulfamoylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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